N-{4-[(3-CHLOROQUINOXALIN-2-YL)(CYANO)METHANESULFONYL]PHENYL}ACETAMIDE
Description
N-{4-[(3-Chloroquinoxalin-2-yl)(Cyano)methanesulfonyl]phenyl}acetamide is a quinoxaline-derived compound characterized by a chlorinated quinoxaline core, a cyano-substituted methanesulfonyl group, and an acetamide-linked phenyl ring. Quinoxalines are heterocyclic systems known for their pharmacological versatility, including anticancer, antimicrobial, and analgesic activities . The cyano group on the methanesulfonyl moiety may influence metabolic stability and intermolecular interactions, while the acetamide group contributes to solubility and bioavailability .
Properties
IUPAC Name |
N-[4-[(3-chloroquinoxalin-2-yl)-cyanomethyl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O3S/c1-11(24)21-12-6-8-13(9-7-12)27(25,26)16(10-20)17-18(19)23-15-5-3-2-4-14(15)22-17/h2-9,16H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIRNNSGPFQQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(C#N)C2=NC3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{4-[(3-CHLOROQUINOXALIN-2-YL)(CYANO)METHANESULFONYL]PHENYL}ACETAMIDE involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-{4-[(3-CHLOROQUINOXALIN-2-YL)(CYANO)METHANESULFONYL]PHENYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{4-[(3-CHLOROQUINOXALIN-2-YL)(CYANO)METHANESULFONYL]PHENYL}ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(3-CHLOROQUINOXALIN-2-YL)(CYANO)METHANESULFONYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The quinoxaline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can also participate in binding interactions, enhancing the compound’s overall efficacy. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Anticancer Potential: Chloroquinoxaline derivatives inhibit topoisomerase II and protein kinases, with the cyano group enhancing ATP-binding pocket interactions .
- Antimicrobial Activity: Sulfonamide-containing analogues (e.g., sulfamethizole impurities) show broad-spectrum effects but face resistance issues compared to cyano-substituted derivatives .
- Synthetic Flexibility : The target compound’s methanesulfonyl group allows modular substitutions, enabling optimization for specific targets (e.g., replacing Cl with CF₃ for enhanced potency) .
Biological Activity
N-{4-[(3-Chloroquinoxalin-2-yl)(cyano)methanesulfonyl]phenyl}acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₁₈H₁₃ClN₄O₃S. Its molecular weight is approximately 396.84 g/mol. The presence of the chloroquinoxaline moiety suggests potential interactions with biological targets, making it a candidate for further investigation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related chloroacetamides, which may provide insights into the activity of this compound. For instance, a study demonstrated that various chloroacetamides exhibited significant effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), while showing moderate activity against yeast like Candida albicans . This suggests that similar compounds might exhibit comparable antimicrobial effects.
The mechanism by which quinoxaline derivatives exert their biological effects often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways. For instance, compounds with similar structures have been shown to disrupt the function of the type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence .
Cytotoxicity Studies
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. In studies involving quinoxaline derivatives, compounds were screened for cytotoxic effects against various cell lines. This compound's cytotoxicity could be assessed using similar methodologies to ensure it does not adversely affect human cells while exhibiting desired antibacterial properties.
Summary of Biological Activities
| Activity | Effectiveness | Target Organisms |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | Staphylococcus aureus, MRSA |
| Antifungal | Moderately effective | Candida albicans |
| Cytotoxicity | To be determined | Various human cell lines |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. A study on chloroacetamides indicated that the position of substituents on the phenyl ring significantly affects their antimicrobial potential .
Case Studies
Case Study 1: Antimicrobial Testing
In a recent study, several chloroacetamides were synthesized and tested for antimicrobial activity using standard protocols. The results showed that compounds with halogenated phenyl groups had enhanced lipophilicity, which likely facilitated their penetration through bacterial membranes, leading to increased efficacy against Gram-positive bacteria .
Case Study 2: Cytotoxicity Evaluation
Another investigation focused on evaluating the cytotoxic effects of quinoxaline derivatives on human cell lines. The study found that certain derivatives exhibited low cytotoxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
